MAO-B Inhibitory Activity: 2,4-Dichloro vs. 3-Chloro Substitution Pattern
The 2,4-dichlorophenyl substitution pattern on the benzyl moiety of pyridazinobenzylpiperidine derivatives is associated with substantially reduced MAO-B inhibitory potency compared to the 3-chloro monosubstituted analog. In the pyridazinobenzylpiperidine series, 3-Cl compound S5 achieved MAO-B IC50 = 0.203 μM with a selectivity index of 19.04, whereas the SAR study explicitly stated that 2- and 4-position substituents showed low MAO-B inhibition and that compounds containing two or more substituents exhibited low MAO-B inhibition [1]. This class-level SAR inference positions CAS 2192744-91-3 as a low-activity control or selectivity probe rather than a primary MAO-B inhibitor candidate.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted low MAO-B inhibition (exact IC50 not reported; class-level SAR: 2,4-disubstituted phenyl compounds show low activity) [1] |
| Comparator Or Baseline | Compound S5 (3-Cl monosubstituted): MAO-B IC50 = 0.203 μM; SI = 19.04 [1] |
| Quantified Difference | ≥10-fold potency difference inferred from SAR (S5 IC50 = 0.203 μM vs. weak/no inhibition for 2,4-disubstituted analogs) [1] |
| Conditions | Recombinant human MAO-B enzyme assay; fluorometric detection; 24-compound pyridazinobenzylpiperidine derivative series [1] |
Why This Matters
For procurement decisions in neurodegeneration research, this compound's predicted low MAO-B activity makes it suitable as a negative control or selectivity counter-screen compound, not as a primary MAO-B inhibitor tool.
- [1] Oh JM, et al. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. 2024;29(13):3097. doi:10.3390/molecules29133097. Section 2.2.1 and Table 2. View Source
